molecular formula C11H9NO2S B1447856 2-(3-Methyl-isothiazol-5-yl)-benzoic acid CAS No. 1401521-94-5

2-(3-Methyl-isothiazol-5-yl)-benzoic acid

Cat. No. B1447856
M. Wt: 219.26 g/mol
InChI Key: JTIXFJGVTBRJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-isothiazol-5-yl)-benzoic acid is a chemical compound that has gained attention in recent years due to its diverse uses in scientific research and industry. It is also known as 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester .


Molecular Structure Analysis

The molecular formula of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid is C11H9NO2S. The InChI code is 1S/C12H11NO2S/c1-8-6-11(16-13-8)9-4-3-5-10(7-9)12(14)15-2/h3-7H,1-2H3 .


Chemical Reactions Analysis

Specific chemical reactions involving 2-(3-Methyl-isothiazol-5-yl)-benzoic acid are not provided in the available resources. It is suggested to refer to specialized chemical databases or literature for detailed information.


Physical And Chemical Properties Analysis

The molecular weight of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid is 219.26 g/mol. It is a beige solid at room temperature . More specific physical and chemical properties are not provided in the available resources .

Scientific Research Applications

Antibacterial and Antifungal Preservative Uses

2-(3-Methyl-isothiazol-5-yl)-benzoic acid and its derivatives, such as Kathon CG, have significant applications as antibacterial and antifungal preservatives. Kathon CG, which includes active ingredients like 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, is noted for its frequent use in cosmetics, leading to contact dermatitis in sensitive individuals. Despite this, its preservative properties are highly valued in Europe and the United States for cosmetics and toiletries, highlighting its importance in preventing product spoilage and extending shelf life (de Groot & Weyland, 1988).

Impact on Gut Functions

Studies have shown that benzoic acid, a related compound, when used in appropriate levels as a food and feed additive, can enhance gut functions. This includes improving digestion, absorption, and barrier functions through the regulation of enzyme activity, redox status, immunity, and microbiota in the gut. This potential for improving growth and health in animals, based on the physiological similarities between human and pig guts, indicates a promising area for further research into related compounds like 2-(3-Methyl-isothiazol-5-yl)-benzoic acid (Mao et al., 2019).

Pharmacokinetic Analysis for Dietary Exposures

A comprehensive physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid across species (rats, guinea pigs, and humans) suggests potential implications for dietary exposures of related compounds. Understanding the metabolic and dosimetric variations of such compounds can inform safety and efficacy assessments, contributing to the establishment of acceptable daily intake levels for human health (Hoffman & Hanneman, 2017).

Role in Organic Synthesis and Drug Development

Compounds like methyl-2-formyl benzoate, which share a structural relationship with 2-(3-Methyl-isothiazol-5-yl)-benzoic acid, are key precursors in the synthesis of bioactive molecules with a variety of pharmacological activities. This underscores the role of such compounds in drug development, offering a basis for the discovery of new therapeutic agents with antifungal, antihypertensive, anticancer, and other properties (Farooq & Ngaini, 2019).

Safety And Hazards

The safety information for 2-(3-Methyl-isothiazol-5-yl)-benzoic acid indicates that it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is recommended to use personal protective equipment as required . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid are not specified in the available resources. Given its diverse uses in scientific research and industry, it is likely to continue to be a subject of interest in various fields. For more specific future directions, it is recommended to refer to recent scientific literature .

properties

IUPAC Name

2-(3-methyl-1,2-thiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-6-10(15-12-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIXFJGVTBRJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278636
Record name 2-(3-Methyl-5-isothiazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-isothiazol-5-yl)-benzoic acid

CAS RN

1401521-94-5
Record name 2-(3-Methyl-5-isothiazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401521-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-5-isothiazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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